

D-Alanine-d7: A Technical Guide to Chemical Properties and Stability

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical properties, stability, and common experimental applications of **D-Alanine-d7**. As a stable isotope-labeled (SIL) analog of D-Alanine, this compound is a critical tool in metabolic research, pharmacokinetic studies, and as an internal standard for quantitative mass spectrometry.

Core Chemical Properties

D-Alanine-d7 is the deuterated form of D-Alanine, a non-essential amino acid. The incorporation of seven deuterium atoms results in a distinct mass shift, making it an ideal internal standard for analytical quantification.[1][2][3] Its fundamental properties are summarized below.



Property	Value	Source
Molecular Formula	C ₃ D ₇ NO ₂	[4]
Molecular Weight	96.14 g/mol	[5]
CAS Number	2483831-62-3	_
Appearance	White to off-white crystalline powder/solid	
Melting Point	291 °C (decomposes)	-
Boiling Point	No data available	_
Solubility	Soluble in water (155 g/L at 20 °C for unlabeled)	
Isotopic Purity	Typically >98 atom % D	
Chemical Purity	Typically ≥98%	-
Synonyms	(R)-Alanine-d7, (R)-2- Aminopropionic Acid-d7, H-D- Ala-OH-d7	_

Stability and Storage

Proper handling and storage are crucial to maintain the isotopic and chemical integrity of **D-Alanine-d7**.



Parameter	Recommendation	Source
Chemical Stability	Stable under recommended storage conditions. It is noted to be hygroscopic.	
Storage (Solid)	Store at room temperature in a tightly sealed container, protected from light and moisture.	
Storage (Solution)	For stock solutions, storage at -20°C for up to one month or -80°C for up to six months is recommended. Avoid repeated freeze-thaw cycles.	
Incompatibilities	Avoid strong oxidizing agents.	_
Hazardous Decomposition	Under fire conditions, hazardous decomposition products include carbon oxides and nitrogen oxides.	

Experimental Protocols and Applications

D-Alanine-d7 is primarily used as a tracer and an internal standard for quantitative analysis in various biological matrices.

Protocol: Quantification of Alanine in Plasma using LC-MS/MS

This protocol outlines a typical workflow for measuring the concentration of endogenous alanine in a plasma sample using **D-Alanine-d7** as an internal standard.

Objective: To accurately quantify alanine levels while correcting for sample loss and matrix effects.

Methodology:



- Preparation of Standards: Prepare a series of calibration standards by spiking known concentrations of unlabeled D-Alanine into a surrogate matrix (e.g., charcoal-stripped plasma). Add a fixed concentration of **D-Alanine-d7** to each standard.
- Sample Preparation:
 - Thaw plasma samples on ice.
 - \circ To 50 μ L of plasma, add 10 μ L of **D-Alanine-d7** internal standard solution (at a known, fixed concentration).
 - Precipitate proteins by adding 200 μL of cold acetonitrile.
 - Vortex vigorously for 1 minute.
 - Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
 - Transfer the supernatant to a new microcentrifuge tube or HPLC vial.
 - Evaporate the solvent under a stream of nitrogen.
 - \circ Reconstitute the dried extract in 100 μ L of the initial mobile phase (e.g., water with 0.1% formic acid).
- LC-MS/MS Analysis:
 - Chromatography: Perform analysis using a reverse-phase HPLC method. A C18 column is commonly used.
 - Mobile Phase A: Water with 0.1% Formic Acid
 - Mobile Phase B: Acetonitrile with 0.1% Formic Acid
 - Gradient: A suitable gradient to separate alanine from other matrix components.
 - Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM).



- MRM Transition (Alanine): Monitor the parent-to-fragment ion transition for unlabeled alanine (e.g., m/z 90.1 -> 44.2).
- MRM Transition (**D-Alanine-d7**): Monitor the parent-to-fragment ion transition for **D-Alanine-d7** (e.g., m/z 97.1 -> 49.2).
- Data Analysis:
 - Integrate the peak areas for both the endogenous alanine and the D-Alanine-d7 internal standard.
 - Calculate the ratio of the analyte peak area to the internal standard peak area.
 - Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.
 - Determine the concentration of alanine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Application: Enantiomer-Specific Isotope Analysis (ESIA)

ESIA is a powerful technique used to determine the origin and metabolic pathways of chiral molecules like amino acids. **D-Alanine-d7** can serve as a standard in the development of such methods. The protocol involves:

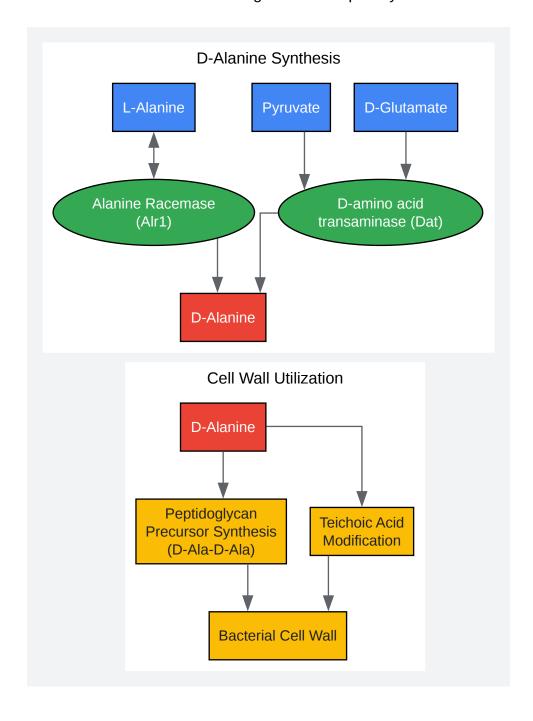
- Derivatization: D- and L-alanine are derivatized with an optically active reagent to form diastereomers.
- Separation: These diastereomers are then separated using gas chromatography (GC) on a non-chiral stationary phase.
- Isotopic Analysis: The GC is coupled to an isotope ratio mass spectrometer (IRMS) to determine the nitrogen or carbon isotopic composition (e.g., ¹⁵N/¹⁴N) of each enantiomer.

Visualized Pathways and Workflows



D-Alanine Synthesis and Utilization in Staphylococcus aureus

D-alanine is an essential component of the peptidoglycan cell wall in bacteria like S. aureus. Its synthesis involves two primary enzymes: alanine racemase (Alr1) and D-amino acid transaminase (Dat). The terminal D-Ala-D-Ala motif in the peptidoglycan precursor is critical for cross-linking by penicillin-binding proteins (PBPs). D-alanine is also used to modify teichoic acids, which influences the cell's surface charge and susceptibility to certain antibiotics.





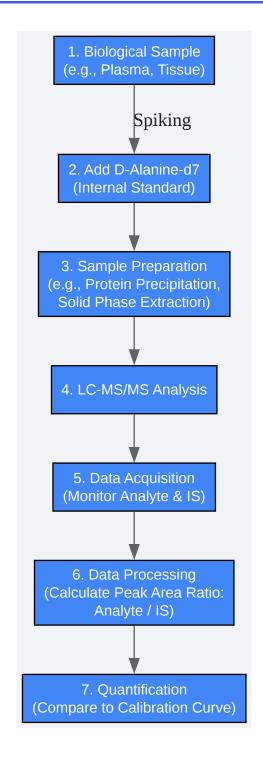
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D-Alanine synthesis and incorporation into the bacterial cell wall.

Workflow for Quantitative Analysis Using a SIL Internal Standard

The use of a stable isotope-labeled internal standard like **D-Alanine-d7** is the gold standard for quantitative mass spectrometry. This workflow diagram illustrates the key steps, where the SIL standard is added early to control for variability throughout the process.





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Standard workflow for bioanalysis using a stable isotope-labeled internal standard.

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